

Application Note: Spectrophotometric Assay for Lipase Activity Using p-Nitrophenyl Acetate

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Compound of Interest

Compound Name: 3-Nitrophenyl acetate

Cat. No.: B1652614

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Audience: Researchers, scientists, and drug development professionals.

Introduction

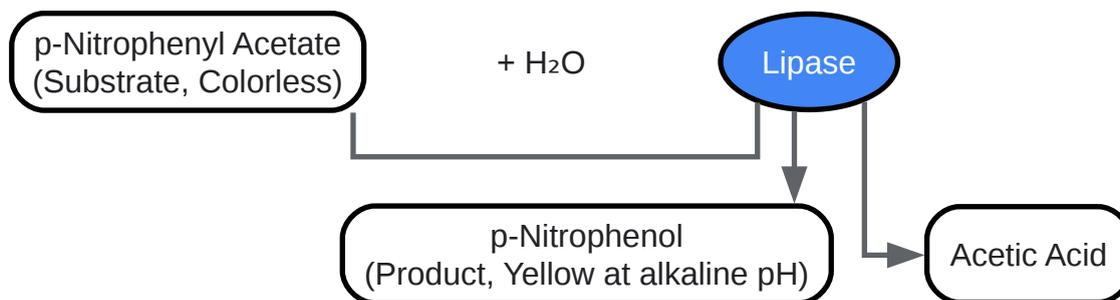
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides. Accurate measurement of lipase activity is fundamental in various fields, including drug development, biofuel production, and food technology. This document provides a detailed protocol for a simple and rapid colorimetric assay for determining lipase activity.

The method is based on the enzymatic hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA). While the related compound **3-nitrophenyl acetate** can also be used, p-NPA is more commonly cited in the literature. In this assay, lipase cleaves the ester bond of p-NPA, releasing p-nitrophenol (pNP) and acetic acid.[1][2] The resulting product, p-nitrophenol, ionizes to the p-nitrophenolate ion under alkaline conditions, which produces a distinct yellow color. The intensity of this color, measured spectrophotometrically at a wavelength of 405-410 nm, is directly proportional to the amount of p-nitrophenol released and, consequently, to the lipase activity.[1][3]

Principle of the Assay

The lipase enzyme catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl acetate, into two products: acetic acid and p-nitrophenol. In a buffer with a neutral to alkaline pH, the liberated p-nitrophenol forms a yellow-colored p-nitrophenolate ion, which can be quantified by

measuring its absorbance. The rate of the increase in absorbance is used to determine the enzyme's activity.



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Caption: Enzymatic hydrolysis of p-nitrophenyl acetate by lipase.

Materials and Reagents

3.1. Equipment

- UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm.[3]
- Water bath or incubator set to the desired reaction temperature (e.g., 37°C).[4]
- Vortex mixer.
- Micropipettes and tips.
- Cuvettes or 96-well microplates.

3.2. Reagent Preparation It is crucial to note that p-nitrophenyl acetate is unstable in aqueous solutions and can undergo spontaneous hydrolysis. Therefore, the substrate working solution should be prepared fresh daily just before starting the assay.[5][6]

Reagent	Component	Preparation Instructions	Storage
Assay Buffer	Sodium Phosphate (0.1 M, pH 7.0)	Dissolve the appropriate amount of sodium phosphate monobasic in deionized water. Adjust the pH to 7.0 using 1 M NaOH. Bring to the final volume with deionized water.	2-8°C
Substrate Stock Solution	p-Nitrophenyl Acetate (10 mM)	Dissolve 18.1 mg of p-nitrophenyl acetate in 10 mL of isopropyl alcohol or methanol. [3][6] This solution is stable for about one week when stored properly.	2-8°C, protected from light
Enzyme Sample	Lipase	Prepare dilutions of the lipase enzyme in cold assay buffer to achieve an activity level that falls within the linear range of the assay.	On ice during use
Stop Solution	Sodium Carbonate (Na ₂ CO ₃) (0.1 M)	Dissolve 1.06 g of sodium carbonate in 100 mL of deionized water. This solution stops the enzymatic reaction and ensures the complete	Room Temperature

ionization of p-
nitrophenol.[3]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific lipase being studied.

Caption: Workflow for the p-NPA lipase activity assay.

4.1. Assay Procedure

- **Reaction Setup:** For each sample, label a microcentrifuge tube. Prepare a reaction mixture containing 800 μL of 0.1 M sodium phosphate buffer (pH 7.0) and 100 μL of the enzyme sample.[3]
- **Blank Preparation:** Prepare a blank control for each sample by adding 900 μL of the assay buffer to a separate tube. The enzyme will be added after the reaction is stopped. This is crucial to subtract the absorbance from non-enzymatic hydrolysis of the substrate.[5]
- **Pre-incubation:** Place all tubes (samples and blanks) in a water bath at 37°C for 5 minutes to equilibrate the temperature.
- **Initiate Reaction:** Start the enzymatic reaction by adding 100 μL of the 10 mM p-NPA substrate solution to each sample tube. Mix gently and return to the 37°C water bath.
- **Incubation:** Incubate the reaction mixtures for a defined period, for example, 30 minutes.[3] The incubation time should be optimized to ensure the reaction rate is linear.
- **Stop Reaction:** After the incubation period, stop the reaction by adding 250 μL of 0.1 M sodium carbonate solution to each tube, including the blanks.[3] After stopping the reaction in the blanks, add 100 μL of the corresponding enzyme sample to them.
- **Measurement:** Measure the absorbance of the solution in each tube at 410 nm using a spectrophotometer. Use the blank to zero the spectrophotometer.

Data Analysis and Calculation

The activity of the lipase enzyme is expressed in units (U). One unit of lipase activity is defined as the amount of enzyme required to release 1 μmol of p-nitrophenol from the substrate per minute under the specified assay conditions.[3][7]

Calculation Formula:

$$\text{Lipase Activity (U/mL)} = (\Delta\text{Abs} \times V_t) / (\epsilon \times t \times V_e \times d)$$

Where:

- ΔAbs : Absorbance of the sample - Absorbance of the blank.
- V_t : Total volume of the reaction mixture in mL (e.g., 1.25 mL).
- ϵ : Molar extinction coefficient of p-nitrophenol at the specific pH and wavelength (e.g., 18,000 $\text{M}^{-1}\text{cm}^{-1}$ at 410 nm in alkaline conditions is a commonly used value).
- t : Incubation time in minutes (e.g., 30 min).
- V_e : Volume of the enzyme sample used in mL (e.g., 0.1 mL).
- d : Light path of the cuvette in cm (usually 1 cm).

Summary of Quantitative Data

The following tables summarize typical quantitative parameters for the lipase assay using p-nitrophenyl esters.

Table 1: Typical Reaction Conditions

Parameter	Value	Reference(s)
Substrate	p-Nitrophenyl acetate (p-NPA)	[3]
Substrate Concentration	1 mM (final concentration)	[3]
Buffer System	0.1 M Sodium Phosphate, pH 7.0	[3]
Temperature	30 - 45°C	[3]
Incubation Time	5 - 30 minutes	[3][4]
Wavelength	405 - 410 nm	[3][8]

Table 2: Example Vmax Values for a Wild-Type Lipase with Different Substrates

Substrate	Vmax (U/mg protein)
p-Nitrophenyl acetate	0.42
p-Nitrophenyl butyrate	0.95
p-Nitrophenyl octanoate	1.1
p-Nitrophenyl dodecanoate	0.78
p-Nitrophenyl palmitate	0.18

(Data adapted from a study on *Thermomyces lanuginosus* lipase)[8][9]

Troubleshooting

- **High Blank Absorbance:** This may be due to the spontaneous hydrolysis of p-NPA. Ensure the substrate solution is freshly prepared and the assay buffer pH is not excessively high during the reaction phase.[5]
- **Low Activity:** The enzyme may be inactive, or its concentration might be too low. Check enzyme storage conditions and consider using a more concentrated sample. The specific lipase may also have low activity towards short-chain esters like p-NPA.[8]

- Non-linear Reaction Rate: If the absorbance increases too rapidly and then plateaus, the substrate is likely being depleted, or the enzyme is saturated. Reduce the enzyme concentration or the incubation time.

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